REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N:11]1([CH2:17][CH2:18][NH2:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C(O)C>[N:11]1([CH2:17][CH2:18][NH:19][C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1
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Name
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|
Quantity
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10 mmol
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Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCN
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The product was crystallized with hydrochloric acid in 2-propanol
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Type
|
CUSTOM
|
Details
|
recrystallized in methanol
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)CCNC=1SC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |